molecular formula C14H9F3N2O2 B4354030 3-Cyclopropyl-6-(furan-2-yl)-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine

3-Cyclopropyl-6-(furan-2-yl)-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine

Cat. No.: B4354030
M. Wt: 294.23 g/mol
InChI Key: HWDXEHVKRMRDIP-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6-(furan-2-yl)-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine is a synthetic organic compound that belongs to the class of isoxazolo[5,4-b]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of cyclopropyl, furyl, and trifluoromethyl groups in the molecule suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-6-(furan-2-yl)-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine typically involves multi-step organic reactions. A common approach might include:

    Cyclopropylation: Introduction of the cyclopropyl group through cyclopropanation reactions.

    Furyl Group Introduction: Incorporation of the furyl group via cross-coupling reactions such as Suzuki or Heck reactions.

    Trifluoromethylation: Addition of the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Isoxazolo[5,4-b]pyridine Formation: Construction of the isoxazolo[5,4-b]pyridine core through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced catalysts, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-6-(furan-2-yl)-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Addition: Addition of new groups to the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

    Addition: Reagents like Grignard reagents or organolithium compounds.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its unique chemical structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-6-(furan-2-yl)-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Isoxazolo[5,4-b]pyridine Derivatives: Compounds with similar core structures but different substituents.

    Cyclopropyl-Containing Compounds: Molecules with cyclopropyl groups that exhibit unique chemical properties.

    Furyl-Containing Compounds: Compounds with furyl groups known for their biological activity.

    Trifluoromethyl-Containing Compounds: Molecules with trifluoromethyl groups that enhance stability and bioavailability.

Uniqueness

3-Cyclopropyl-6-(furan-2-yl)-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-cyclopropyl-6-(furan-2-yl)-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2O2/c15-14(16,17)8-6-9(10-2-1-5-20-10)18-13-11(8)12(19-21-13)7-3-4-7/h1-2,5-7H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDXEHVKRMRDIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC3=C2C(=CC(=N3)C4=CC=CO4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Cyclopropyl-6-(furan-2-yl)-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine

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